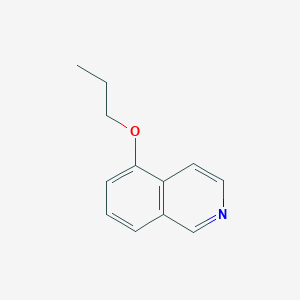

5-Propoxyisoquinoline

Descripción

Structure

3D Structure

Propiedades

Número CAS |

820238-26-4 |

|---|---|

Fórmula molecular |

C12H13NO |

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

5-propoxyisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-9-13-7-6-11(10)12/h3-7,9H,2,8H2,1H3 |

Clave InChI |

VEYWAJPJYHWFBB-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC=CC2=C1C=CN=C2 |

Origen del producto |

United States |

Ii. Synthetic Methodologies for 5 Propoxyisoquinoline and Its Derivatives

Established Synthetic Routes to the 5-Propoxyisoquinoline Core

The fundamental structure of this compound can be assembled through several reliable synthetic strategies. These methods often involve the initial formation of the isoquinoline (B145761) core followed by the introduction of the propoxy group, or the construction of the heterocyclic system from appropriately substituted precursors.

Alkylation Reactions for Propoxy Group Introduction

A primary and straightforward method for synthesizing this compound is through the alkylation of 5-hydroxyisoquinoline. nih.gov This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group on the isoquinoline ring to form a more nucleophilic alkoxide, which then reacts with a propyl halide, such as propyl bromide or propyl iodide, to yield the desired ether.

The selection of a suitable base and solvent system is crucial for the efficiency of this O-alkylation. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), which are effective in deprotonating the phenolic hydroxyl group. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the dissolution of the reactants and promote the reaction kinetics. nih.govresearchgate.net

Table 1: Alkylation of 5-Hydroxyisoquinoline

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

| 5-Hydroxyisoquinoline | Propyl bromide | K₂CO₃ | DMF | This compound | Not specified |

Halogenation Reactions for Precursor Synthesis

Halogenated isoquinolines serve as versatile precursors for the synthesis of this compound derivatives through various cross-coupling reactions. The introduction of a halogen, such as bromine or iodine, at specific positions on the isoquinoline ring allows for subsequent functionalization. For instance, 5-bromoisoquinoline (B27571) can be synthesized and then utilized in coupling reactions. google.com

The regioselectivity of halogenation is a critical aspect of these synthetic routes. rsc.org Depending on the reaction conditions and the directing effects of existing substituents on the isoquinoline ring, different isomers can be obtained. For example, the synthesis of 4-bromo-6-propoxyisoquinoline has been reported, highlighting the ability to introduce a bromine atom at a position other than the 5-position. mdpi.com

Multi-Step Organic Synthesis Approaches for Complex Isoquinoline Systems

The construction of more complex derivatives of this compound often necessitates multi-step synthetic sequences. evitachem.comgoogleapis.comudel.eduyoutube.comnih.govlibretexts.orglumenlearning.com These approaches allow for the precise installation of various functional groups and the building of intricate molecular architectures. A common strategy involves the Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline core, followed by modifications to introduce the propoxy group and other desired substituents.

For instance, a multi-step synthesis might begin with a substituted phenethylamine (B48288) derivative which undergoes cyclization to form a dihydroisoquinoline intermediate. googleapis.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. Subsequent steps can include halogenation, nitration, or other functional group interconversions to build the desired complexity before or after the introduction of the propoxy group. googleapis.com The synthesis of 1-(4'-phenoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, for example, involved the initial formation of an amide followed by cyclization and subsequent aromatization. googleapis.com

Advanced Synthetic Strategies for this compound Derivatives

To access a wider range of structurally diverse this compound derivatives, more advanced synthetic methods are employed. These often involve transition metal-catalyzed reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Carbon-Carbon Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated 5-propoxyisoquinolines. The Suzuki-Miyaura coupling reaction, for example, allows for the formation of a new carbon-carbon bond by reacting a halo-isoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comnih.govacademie-sciences.frresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups.

The Sonogashira coupling is another important palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgsioc-journal.cncommonorganicchemistry.comorganic-chemistry.orgrsc.org This method is particularly useful for introducing alkynyl substituents onto the this compound scaffold, which can then be further elaborated. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.org

Table 2: Examples of Carbon-Carbon Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Halo-5-propoxyisoquinoline | Arylboronic acid | Pd catalyst, base | Aryl-substituted this compound |

| Sonogashira | Halo-5-propoxyisoquinoline | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Alkynyl-substituted this compound |

Reduction and Alkylation Methods

Further diversification of the this compound core can be achieved through reduction and alkylation reactions. google.comgoogleapis.com The isoquinoline ring system can undergo reduction, for example, through catalytic hydrogenation, to yield tetrahydroisoquinoline derivatives. These saturated analogs often exhibit different biological properties compared to their aromatic counterparts.

Alkylation reactions can be used to introduce alkyl groups at various positions on the isoquinoline ring or on substituents. mdpi.comrsc.orgrsc.orgmdpi.comgoogleapis.comgoogleapis.comnih.gov For instance, N-alkylation of the isoquinoline nitrogen is a common transformation. Additionally, if the this compound derivative contains other functional groups, such as amines or activated methylene (B1212753) groups, these can also be sites for alkylation to generate a library of diverse compounds. googleapis.com

Metal-Catalyzed Isoquinoline Synthesis (e.g., Rhodium(III)-Catalyzed)

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. nih.govnih.govrsc.org Rhodium(III)-catalyzed reactions, in particular, have emerged as a powerful tool for constructing the isoquinoline framework. capes.gov.brnyu.eduthieme-connect.comacs.org These methods often proceed through a C-H activation mechanism, which is an atom-economical approach to forming new carbon-carbon and carbon-nitrogen bonds. capes.gov.brthieme-connect.com

One notable strategy involves the redox-neutral dehydrative C-N and C-C cross-coupling between oximines and alkynes. capes.gov.br This reaction utilizes a rhodium catalyst, such as the [Cp*RhCl2]2 dimer, in the presence of a salt like cesium acetate (B1210297) (CsOAc). capes.gov.br The process is advantageous due to its mild reaction conditions and tolerance to moisture and air. capes.gov.br The mechanism is believed to involve the ortho C-H activation of the oximine, followed by functionalization with the alkyne. capes.gov.br

Another rhodium(III)-catalyzed approach employs the reaction of aryl ketone O-acyloxime derivatives with internal alkynes. nyu.eduthieme-connect.comacs.org This transformation uses a [Cp*RhCl2]2/NaOAc catalytic system and proceeds via a redox-neutral sequence involving C-H vinylation through ortho-rhodation and subsequent C-N bond formation. nyu.eduacs.org A key feature of this method is the role of the N-O bond in the oxime derivative, which acts as an internal oxidant to maintain the catalytic cycle. nyu.eduacs.org While this method is effective with a range of electron-donating and electron-withdrawing groups on the aryl ketone, reactions with unsymmetrical and dialkyl-substituted alkynes have been reported to give modest yields. thieme-connect.com When meta-substituted aryl ketones are used, a mixture of regioisomeric isoquinoline products is often obtained. thieme-connect.com

A novel rhodium(III)-catalyzed synthesis of 1-aminoisoquinolines has also been developed through the C-H bond functionalization of aryl amidines with α-MsO/TsO/Cl ketones. acs.org This protocol is noted for its broad substrate scope, excellent functional group tolerance, and high regioselectivity, providing a practical route to C4-unsubstituted aminoisoquinolines which can be challenging to access via other metal-catalyzed C-H functionalizations with alkynes. acs.org

Table 1: Overview of Rhodium(III)-Catalyzed Isoquinoline Synthesis Methods

| Starting Materials | Catalyst System | Key Features | Ref |

|---|---|---|---|

| Oximines and Alkynes | [RhCpCl2]2 / CsOAc | Redox-neutral, mild conditions, air/moisture insensitive. | capes.gov.br |

| Aryl Ketone O-Acyloximes and Internal Alkynes | [CpRhCl2]2 / NaOAc | Redox-neutral, internal oxidant, good for various substituents. | nyu.eduthieme-connect.comacs.org |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral molecules is of paramount importance, and various stereoselective strategies have been developed to produce enantiomerically pure or enriched compounds. mdpi.comnumberanalytics.comtsijournals.com These approaches often utilize chiral auxiliaries, asymmetric catalysis, or chiral starting materials from the chiral pool.

One common strategy for inducing chirality is through the use of chiral auxiliaries. tsijournals.com For instance, Evans' chiral auxiliary has been employed in the asymmetric alkylation of its lithium enolate to achieve excellent diastereoselectivity. tsijournals.com This method has been successfully applied to the synthesis of chiral compounds, yielding the desired diastereomer in high yield and with high diastereomeric excess after purification. tsijournals.com

Asymmetric catalysis is another powerful tool for stereoselective synthesis. For example, asymmetric Keck allylation can be used to generate chiral homoallylic alcohols with high enantiomeric excess. mdpi.com Similarly, Sharpless asymmetric dihydroxylation is a well-established method for creating chiral diols from olefins. mdpi.com

The chiral pool, which consists of readily available, enantiomerically pure natural products, also serves as a valuable source for stereoselective synthesis. Commercially available compounds like (2S)-glycidyl tosylate can be used as starting materials and transformed through a series of reactions to create complex chiral molecules. mdpi.com

In the context of isoquinoline-related structures, asymmetric Mannich reactions have been utilized to prepare optically active intermediates. For example, the reaction between piperideine and acetone in the presence of L-proline can produce optically active N-protected S-pelletierine, a precursor for the synthesis of chiral analogues of natural products. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is synthesized, it can be further modified to introduce a variety of functional groups at different positions. This functionalization is crucial for tuning the properties of the molecule and for creating a diverse range of analogues.

Regioselective Modifications and Substituent Introduction

The ability to selectively introduce substituents at specific positions on the isoquinoline ring is a key aspect of its derivatization. nih.govrsc.orgmdpi.comsioc-journal.cnrsc.org The regioselectivity of these modifications is often influenced by the existing substituents on the ring and the reaction conditions employed.

For instance, in the functionalization of pyridine (B92270) rings, which are structurally related to the isoquinoline core, the presence and position of a chloro substituent can have a significant impact on the regioselectivity of subsequent reactions. mdpi.com Studies on the functionalization of trihalogenated pyridines have shown that a 2-chloro substituent can invert the regioselectivity of halogen-magnesium exchange compared to a 2-unsubstituted pyridine. mdpi.com This has led to the use of starting materials like 4-bromo-2-chloro-5-iodopyridine (B12510570) to achieve the desired reactivity at the 5-position. mdpi.com

The development of methods for the regioselective C-3 functionalization of related heterocyclic systems, such as 5-hydroxy-6-azaindazole, has been achieved through strategies like N-sulfonamide rearrangement. rsc.org This involves a base-mediated N-C migration of an N-1 sulfonamide to yield a C-3 sulfone. rsc.org Such methodologies highlight the potential for developing regioselective functionalization strategies for the this compound scaffold.

Synthesis of Specific Functionalized Analogues (e.g., Carbaldehyde Derivatives, Piperazine-Substituted Alkoxy Chains)

The synthesis of specific functionalized analogues of this compound allows for the exploration of a wider chemical space. Carbaldehyde and piperazine-substituted derivatives are two examples of such functionalizations.

Carbaldehyde Derivatives: The introduction of a carbaldehyde group onto an aromatic ring can be achieved through various formylation reactions. mdpi.comcsic.esresearchgate.netresearchgate.net The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic and heteroaromatic compounds. mdpi.comresearchgate.net This reaction typically involves the use of phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.com For example, this protocol has been used for the synthesis of quinoline-5-carbaldehydes. mdpi.com

Piperazine-Substituted Alkoxy Chains: The piperazine (B1678402) moiety is a common functional group in medicinal chemistry and can be incorporated into the alkoxy chain of this compound. nih.govresearchgate.netscispace.comorganic-chemistry.org The synthesis of piperazine-containing compounds can be achieved through various methods, including the reaction of a suitable precursor with piperazine. For instance, α-methoxyalkylamides, which can be synthesized via anodic oxidation of N-formyl derivatives of amines like piperazine, are useful intermediates for amidoalkylation reactions. scispace.com The synthesis of quinoline-piperazine hybrids has been reported, where a piperazine ring is attached to the quinoline (B57606) core, often through a methyl linker. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [Cp*RhCl2]2 |

| Cesium acetate (CsOAc) |

| Sodium acetate (NaOAc) |

| (2S)-Glycidyl tosylate |

| N-protected S-pelletierine |

| L-proline |

| 4-Bromo-2-chloro-5-iodopyridine |

| Phosphorus oxychloride (POCl3) |

| N,N-Dimethylformamide (DMF) |

Iii. Structure Activity Relationship Sar Studies of 5 Propoxyisoquinoline Derivatives

Influence of Propoxy Group Position and Steric Characteristics on Activity

The position and nature of alkoxy groups on the isoquinoline (B145761) scaffold are critical determinants of biological activity. Research into isoquinoline derivatives has shown that the size of the alkoxy group can significantly impact potency, suggesting that steric hindrance plays a crucial role.

In studies on isoquinoline derivatives as potential inhibitors of neuroendocrine prostate cancer cells, structural optimizations were performed at the 6- and 7-positions of the isoquinoline ring. mdpi.com While the introduction of a 6-ethoxy group led to a compound with excellent activity, replacing this ethoxy group with a larger propoxy group at the same position resulted in a significant reduction in activity. mdpi.com This suggests an intolerance for larger, bulkier substituents at the 6-position, likely due to steric clashes within the target's binding site. Similarly, isopropoxy and cyclopropoxy groups at the 6-position also led to diminished activity. mdpi.com

This highlights the sensitivity of the 6-position to steric bulk and indicates that an optimal size for the alkoxy substituent is crucial for maintaining high potency. The decreased activity of the 6-propoxy derivative compared to the 6-ethoxy analog underscores the importance of fine-tuning the steric profile of substituents to achieve desired biological outcomes. mdpi.com

Table 1: Effect of Alkoxy Group Substitution at C-6 on Inhibitory Activity

| Compound (Substituent at C-6) | Relative Activity | Reference |

|---|---|---|

| Ethoxy | Excellent | mdpi.com |

| Propoxy | Significantly Reduced | mdpi.com |

| Isopropoxy | Significantly Reduced | mdpi.com |

Systematic Analysis of Substituent Effects on Biological Activity Profiles

A systematic analysis of various substituents on the isoquinoline ring has provided a deeper understanding of their impact on biological activity. These studies involve modifying different positions of the isoquinoline core and the groups attached to it.

Substitutions on the Isoquinoline Core (A-Ring): Research on C-1 substituted tetrahydroisoquinolines (THIQs) for antimycobacterial activity has revealed key SAR trends. The presence of a methoxy (B1213986) group at the C-8 position was generally found to confer greater antimycobacterial potency. nih.gov In one study, comparing hydroxy- and methoxy-substituted THIQs, it was observed that replacing hydroxyl groups with methoxy groups typically increased selectivity. nih.gov Furthermore, SAR studies on isoquinoline derivatives for AKR1C3 inhibition indicated that electron-donating groups like a methyl group at the C-2 position increased bioactivity, while electron-withdrawing groups such as nitro, methoxy, or chloro had varied effects depending on their position (C-5, C-6, or C-7). japsonline.com For instance, a nitro group at C-5 showed higher bioactivity compared to C-6 or C-7. japsonline.com

Substitutions at the C-1 Position: For C-1 substituted THIQs, the nature of the substituent is critical. An n-pentyl chain was identified as the optimal length for a C-1 alkyl substituent in terms of balancing antimycobacterial potency and mammalian cell cytotoxicity. nih.gov

Substitutions on a C-4 Phenyl Moiety: In a series of 4-phenyl-isoquinoline derivatives, modifications to the phenyl ring significantly affected antiproliferative activity. The removal of a hydroxyl group from the phenyl ring led to a significant decrease in activity. mdpi.com Similarly, replacing a methoxy group with other substituents like tert-butyl, OCF₃, or Cl also reduced activity. mdpi.com This indicates that specific hydrogen-bonding donors (hydroxyl) and substituents with a particular electronic and steric profile (methoxy) on the C-4 phenyl ring are crucial for activity. mdpi.com

Table 2: Summary of Substituent Effects on Isoquinoline Derivatives' Activity

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| C-1 | n-Pentyl chain | Optimal for antimycobacterial activity | nih.gov |

| C-4 (on phenyl) | Hydroxyl group | Removal significantly decreases activity | mdpi.com |

| C-5 | Nitro group | Increased bioactivity (vs. C-6/C-7) | japsonline.com |

| C-6 | Propoxy group | Reduced activity (vs. Ethoxy) | mdpi.com |

Exploration of Isoquinoline Scaffold Modifications for Activity Enhancement

Modifying the fundamental isoquinoline scaffold by fusing it with other heterocyclic rings is a common strategy to explore new chemical space and enhance biological activity. mdpi.comnih.gov This approach can lead to compounds with improved potency, better toxicity profiles, or novel mechanisms of action. mdpi.com

Several studies have demonstrated the potential of creating complex, multi-ring systems based on the isoquinoline framework:

Indolo[1,2-b]isoquinolines: This fused system, combining indole (B1671886) and isoquinoline rings, can exhibit enhanced or more comprehensive biological activities compared to the individual scaffolds. nih.gov Derivatives of this scaffold have been investigated for their potential as anti-α-glucosidase inhibitors. nih.gov

Pyrrolo[2,1-a]isoquinolines: This scaffold is present in numerous natural products, such as lamellarin alkaloids, which are known for their potent cytotoxic activity against tumor cells. rsc.org The fusion of a pyrrole (B145914) ring to the isoquinoline core creates a rigid structure that has proven to be a valuable template for developing anti-cancer agents. rsc.org

Pyrimido[4,5-c]isoquinoline-quinones: An extensive series of these derivatives were synthesized to investigate their antibacterial activities against high-priority pathogens. mdpi.com This modification introduces a quinone moiety, a structural feature often associated with antibacterial properties. mdpi.com

Imidazo[1,2-a]isoquinolines: Inspired by natural products, researchers have designed and synthesized multi-ring fused scaffolds based on imidazo[1,2-a]isoquinoline. These compounds have been evaluated as potential antiviral agents, with some analogs showing significant activity against Herpes Simplex Virus (HSV). nih.gov

Correlation of Structural Features with Preclinical Potency and Selectivity

A primary goal of SAR studies is to establish clear correlations between a molecule's structural features and its preclinical potency and selectivity, which are crucial for developing viable drug candidates. ontosight.ai

Key findings in this area for isoquinoline derivatives include:

Antimycobacterial Activity and Selectivity: In the development of C-1 substituted THIQs as antimycobacterial agents, a C-1 pentyl substituent was found to provide the best balance of potency against mycobacteria and cytotoxicity towards mammalian cells, indicating a degree of selectivity. nih.gov Furthermore, replacing A-ring hydroxyl groups with methoxy groups was generally observed to increase selectivity. nih.gov

Antiproliferative Potency and Selectivity: In the search for inhibitors of neuroendocrine prostate cancer, a systematic SAR study led to the discovery of compound 46 (a 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxyisoquinoline derivative), which exhibited the most potent activity against the target cell line and showed superb selectivity over the PC-3 prostate cancer cell line. mdpi.com

Antimalarial Potency and Selectivity: The evaluation of 1-aryl-6-hydroxy-THIQ analogs for antimalarial activity revealed that several compounds exhibited potent activity against Plasmodium falciparum, comparable to the standard drug chloroquine. rsc.org Importantly, these compounds also possessed good selectivity indices, suggesting a favorable therapeutic window. rsc.org

Antileishmanial Potency and Selectivity: In a series of 10-arylmethyl substituted pyrroloisoquinolines, compounds 2ad and 2bb were found to be approximately 10-fold more potent and selective than the reference drug miltefosine (B1683995) against L. amazonensis. ceu.es Notably, almost all tested compounds in this scaffold series showed low cytotoxicity in mammalian cells, highlighting their high selectivity. ceu.es

Table 3: Examples of Isoquinoline Derivatives with High Potency and Selectivity

| Compound Class | Key Structural Features | Target/Activity | Potency/Selectivity | Reference |

|---|---|---|---|---|

| C-1 Substituted THIQs | C-1 n-pentyl chain, C-8 methoxy group | Antimycobacterial | Good balance of potency and selectivity | nih.gov |

| 4-Phenyl-isoquinolines | 4-(3-hydroxy-4-methoxyphenyl), 6,7-dimethoxy | Antiproliferative (NEPC) | Potent activity and superb selectivity | mdpi.com |

| 1-Aryl-6-hydroxy-THIQs | 1-Aryl substitution, 6-hydroxy group | Antimalarial (P. falciparum) | Potent activity with good selectivity indices | rsc.org |

These studies demonstrate that specific substitution patterns and scaffold modifications are critical for achieving high preclinical potency and selectivity. The strategic placement of functional groups can fine-tune the interaction with biological targets while minimizing off-target effects and associated toxicity.

Iv. Preclinical Pharmacological Investigations of 5 Propoxyisoquinoline

Mechanism of Action Elucidation

Understanding the precise mechanism by which a compound exerts its effects is fundamental to its development as a therapeutic agent. For 5-propoxyisoquinoline and its analogs, the mechanism is primarily understood through its interaction with specific biological molecules, which has been explored in various in vitro settings.

In vitro electrophysiology and radiolabeled binding assays are powerful techniques for characterizing the interaction of a compound with its biological targets, such as ion channels and receptors. uef.ficriver.com Electrophysiology studies measure changes in the electrical properties of cells, providing direct functional data on ion channel or receptor modulation. nih.govnih.gov Radiolabeled binding assays, conversely, are used to determine the affinity (Kd) and density (Bmax) of receptors for a specific ligand by using a radioactively tagged version of the compound. nih.govresearchgate.net

A comprehensive review of the scientific literature indicates that specific electrophysiological or radiolabeled binding studies conducted directly on this compound have not been extensively published. Such studies would be instrumental in determining if the compound has off-target activities on various receptors or ion channels, which is a critical component of safety pharmacology. uef.fi For instance, a radioligand competition binding assay could quantify the compound's affinity for a range of G protein-coupled receptors or transporters. nih.govresearchgate.net

Molecular interaction studies, often aided by computational modeling, reveal how a compound docks into the active site of its target protein. tandfonline.comd-nb.info For the alkoxyisoquinoline class, molecular interactions with the enzyme IκB Kinase β (IKKβ) have been investigated. These noncovalent interactions, which include hydrogen bonds and hydrophobic interactions, are crucial for the compound's binding and subsequent inhibitory activity. d-nb.infoacs.org

Studies on related 6-aryl-7-alkoxyisoquinoline inhibitors have provided insights into these interactions. Modeling suggests that the isoquinoline (B145761) scaffold fits into the ATP-binding pocket of IKKβ. plos.orgnih.gov A key interaction identified for this class involves a potential charge-charge interaction between a basic nitrogen atom (such as on a piperidine (B6355638) substituent often attached to the isoquinoline core) and the aspartate-103 (Asp103) residue of IKKβ, which is located in a solvent-exposed region. plos.org The loss of this interaction has been shown to decrease potency. plos.org Furthermore, hydrogen bonds between the inhibitor and hinge region residues of the kinase, such as Cys99 and Gln100, are often critical for the binding of kinase inhibitors. acs.orgnih.gov

In Vitro Mechanistic Studies (e.g., Electrophysiology, Radiolabeled Binding)

Biological Target Identification and Characterization

The therapeutic potential of a compound is defined by its biological targets. For this compound, the primary target identified from its chemical class is the enzyme IκB Kinase β (IKKβ).

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. activemotif.com Inhibitors can act through various modes, and their characterization is a key part of preclinical pharmacology.

IKKβ (IκB Kinase β): The alkoxyisoquinoline chemical class, to which this compound belongs, has been identified as a source of inhibitors for IκB Kinase β (IKKβ). plos.orgnih.gov IKKβ is a serine kinase that plays a central role in the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govfrontiersin.org The inhibition of IKKβ is therefore a significant therapeutic strategy for inflammatory diseases and certain cancers. nih.govwikipedia.org The discovery of 6-aryl-7-alkoxyisoquinolines demonstrated that this chemotype could be optimized to produce potent and selective inhibitors of IKKβ. plos.org The potency of these compounds is often evaluated through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). acs.org

| Compound Analogue (Alkoxyisoquinoline Series) | IKK-β Enzymatic IC50 (nM) | Cellular Activity (PBMC TNF-α pIC50) |

| Example 17 (7-methoxy) | 160 | 6.0 |

| Example 21 (7-ethoxy) | 20 | 6.4 |

| Example 22 (7-isopropoxy) | 13 | 6.3 |

This table presents data for closely related 7-alkoxyisoquinoline analogues to illustrate the potency of this chemical class against IKKβ, as reported in scientific literature. plos.org PBMC refers to peripheral blood mononuclear cells.

5-Lipoxygenase: 5-Lipoxygenase (5-LOX) is another key enzyme in the inflammatory cascade, responsible for the production of leukotrienes. nih.govnih.govmedchemexpress.com Inhibitors of 5-LOX are used in the treatment of conditions like asthma. nih.gov However, based on a review of available scientific and patent literature, there are no preclinical studies that identify 5-lipoxygenase as a direct biological target of this compound or the broader alkoxyisoquinoline class of IKKβ inhibitors.

The study of inhibition kinetics reveals how an inhibitor interacts with an enzyme and its substrate. Common modes include competitive, uncompetitive, and noncompetitive (or mixed) inhibition.

For the alkoxyisoquinoline class of IKKβ inhibitors, the binding mode is typically ATP-competitive . nih.gov This means the inhibitor binds to the active site of the kinase, in the same location where the enzyme's natural substrate, ATP (adenosine triphosphate), would normally bind. By occupying the ATP-binding pocket, the competitive inhibitor prevents the phosphorylation of IKKβ's substrates, thereby blocking the downstream signaling cascade. nih.gov This is a common mechanism for small molecule kinase inhibitors. nih.gov In contrast, other types of IKKβ inhibitors have been developed that act via different mechanisms, such as allosteric inhibitors, which bind to a site other than the ATP pocket to modulate enzyme activity. nih.gov

| Inhibition Parameter | Description | Relevance to Alkoxyisoquinoline IKKβ Inhibitors |

| Binding Site | Location on the enzyme where the inhibitor binds. | Active Site (ATP-binding pocket). nih.gov |

| Inhibition Type | The kinetic relationship between the inhibitor, enzyme, and substrate. | Competitive (with respect to ATP). nih.gov |

| Mechanism | How inhibition is achieved. | The inhibitor physically blocks ATP from binding to IKKβ, preventing the transfer of a phosphate (B84403) group to IKKβ substrates (like IκBα). nih.gov |

Identification of Specific Receptor Targets (e.g., Serotonin (B10506) 5-HT1A, Dopamine (B1211576) D2, Serotonin 5-HT2A): There is no available research data detailing the binding affinity or interaction of this compound with serotonin 5-HT1A, dopamine D2, or serotonin 5-HT2A receptors. The characterization of a compound's receptor binding profile is a critical early step in drug discovery to understand its potential mechanism of action. This typically involves in vitro assays using radiolabeled ligands to determine the compound's affinity (often expressed as a Ki or IC50 value) for various receptorsmalvernpanalytical.comwikipedia.org. For many psychoactive compounds, interactions with receptors like the 5-HT1A, 5-HT2A, and D2 receptors are of particular interest due to their roles in neuropsychiatric conditionsnih.govmdpi.comwikipedia.org. However, no such studies have been published for this compound.

Modulation of Other Biological Pathways (e.g., Adenosine (B11128) A3, Phosphodiesterase Receptors)

No studies were found that investigated the effects of this compound on other significant biological pathways, such as those involving adenosine A3 receptors or phosphodiesterase (PDE) enzymes. The adenosine A3 receptor is implicated in various physiological processes, including inflammation and cardioprotection nih.govmdpi.com. Phosphodiesterases are a family of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP, and their modulation can impact numerous cellular functions nih.govnih.gov. The interaction of a novel compound with these pathways could indicate a wide range of potential therapeutic applications, but this has not been explored for this compound.

V. Computational Chemistry and Molecular Modeling of 5 Propoxyisoquinoline

Theoretical Frameworks in Computational Chemistry

The methods used in computational chemistry are broadly categorized into two main areas: those based on quantum mechanics and those based on classical mechanics. kallipos.gr The choice of method depends on a trade-off between desired accuracy and computational cost, with quantum mechanical methods generally being more precise but also more computationally demanding. q-chem.comimperial.ac.uk

Quantum mechanical (QM) methods are founded on solving the Schrödinger equation, which describes the electronic behavior of a molecule. These calculations provide detailed information about the electronic structure, energy, and properties of a chemical system. evonik.com

Ab Initio Methods: The term ab initio, Latin for "from the beginning," refers to calculations derived directly from theoretical principles without the inclusion of experimental data. These methods strive for an exact solution to the Schrödinger equation and can be systematically improved to achieve higher accuracy. q-chem.com Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) fall under this category. q-chem.comimperial.ac.uk While highly accurate, their computational cost increases dramatically with the size of the molecular system, often limiting their use to smaller molecules. imperial.ac.uk For a molecule such as 5-Propoxyisoquinoline, ab initio calculations could be employed to obtain precise benchmark data for its geometric and electronic properties.

Density Functional Theory (DFT): Density Functional Theory (DFT) has become one of the most popular and versatile QM methods in chemistry. q-chem.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT is based on the principle that the energy of a molecule can be determined from its electron density, ρ(r). q-chem.comimperial.ac.uk This approach incorporates electron correlation effects, which are crucial for accurate predictions, at a lower computational expense compared to high-level ab initio methods. q-chem.com The accuracy of DFT depends on the chosen exchange-correlation functional, with a wide variety available, such as the highly popular B3LYP. researchgate.netscirp.org DFT is widely used to investigate molecular structures, vibrational frequencies, and reactivity. scirp.org For this compound, DFT calculations could predict its frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and other key electronic properties that govern its reactivity and interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be generated from a DFT study (e.g., at the B3LYP/6-311G(d) level of theory) to illustrate the type of information obtained.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -689.1234 | Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.45 | eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.21 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.24 | eV | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | 2.58 | Debye | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

Classical Simulation Techniques (e.g., Molecular Mechanics, Molecular Dynamics)

Classical simulation techniques treat molecules as collections of atoms governed by the laws of classical mechanics, ignoring explicit electronic behavior. wikipedia.org These methods are significantly faster than QM calculations, enabling the study of very large systems like proteins and material assemblies over longer timescales. wikipedia.orgmdpi.com

Molecular Mechanics (MM): Molecular mechanics models a molecule as a series of particles (atoms) held together by springs (bonds). wikipedia.org The potential energy of the system is calculated using a "force field," which is a set of parameters and functions describing the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. wikipedia.orgnih.gov MM is primarily used for energy minimization to find stable conformations of molecules and is a core component of more complex simulations. wikipedia.org

Molecular Dynamics (MD): Molecular dynamics (MD) simulations use the forces calculated by a force field to simulate the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.comnih.gov This provides a dynamic picture of the system, revealing how molecular conformations change and how molecules interact with their environment, such as a solvent or a biological receptor. mdpi.comnih.gov An MD simulation of this compound could reveal its conformational flexibility, its interactions with water molecules in a solvent, or its dynamic behavior when bound to a protein target. mdpi.com

Application of Computational Methods in Chemical Research and Drug Design

Computational methods have revolutionized chemical research and are now integral to the drug discovery and development process. nih.govscielo.br They accelerate the identification and refinement of new therapeutic agents through a process known as computer-aided drug design (CADD). scielo.brarxiv.org

Rational drug design aims to develop new drugs based on a known biological target, moving away from the traditional trial-and-error screening of thousands of compounds. bpums.ac.irslideshare.net This target-based approach uses the three-dimensional structure of proteins or enzymes to design molecules that can specifically interact with them. bpums.ac.irbbau.ac.in

Once an initial "hit" compound with some desired biological activity is identified, the process of lead optimization begins. biosolveit.de This phase involves iteratively modifying the chemical structure of the lead compound to improve its properties, including:

Potency and Selectivity: Enhancing the binding affinity for the intended target while minimizing interactions with other targets to reduce side effects. biosolveit.deucl.ac.uk

Pharmacokinetic Properties (ADME): Improving how the molecule is absorbed, distributed, metabolized, and excreted by the body. ucl.ac.uk

Toxicity: Reducing potential toxic effects. ucl.ac.uk

Computational tools are crucial in lead optimization. nih.gov For a scaffold like this compound, chemists could use computational models to explore how modifications—such as changing the position or nature of the propoxy group or adding other substituents to the isoquinoline (B145761) ring—would affect its properties. This allows for the in silico evaluation of many potential analogs, prioritizing the most promising ones for chemical synthesis and experimental testing, thereby saving significant time and resources. arxiv.orgbiosolveit.de

Understanding how a potential drug molecule interacts with its biological target is fundamental to rational design. Computational methods can predict these interactions with increasing accuracy.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). smolecule.comresearchgate.net The method places the ligand into the binding site of the receptor in various conformations and uses a "scoring function" to estimate which pose is the most stable. researchgate.net The results provide insights into the binding mode and the key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.govmdpi.com Docking is widely used in virtual screening to rapidly assess large libraries of compounds against a target protein. scielo.br

Binding Affinity refers to the strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (KD). bmglabtech.com A lower KD value signifies a higher binding affinity. bmglabtech.com While docking scores can provide a rough estimate of affinity, more rigorous methods are often employed for more accurate predictions. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the binding free energy by combining the energies from a molecular mechanics force field with continuum solvation models. nih.gov These calculations are typically performed on snapshots taken from an MD simulation of the protein-ligand complex, providing a more dynamic and accurate assessment of binding affinity. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for this compound This table presents hypothetical data from a molecular docking study of this compound against a kinase target (e.g., PI3Kα) to show the type of results generated.

| Parameter | Value/Description |

| Protein Target | PI3Kα (Phosphatidylinositol 3-kinase alpha) |

| PDB ID | 2RD0 |

| Docking Software | AutoDock 4.2 |

| Binding Energy (Score) | -8.5 kcal/mol |

| Inhibition Constant (Ki, predicted) | 750 nM |

| Key Interacting Residues | Val851, Ser774, Lys802 |

| Types of Interactions | Hydrogen bond between isoquinoline nitrogen and Val851 backbone; Pi-Alkyl interaction between the aromatic rings and surrounding hydrophobic residues. |

Prediction of Molecular Interactions with Biological Targets

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The biological activity of small molecules like this compound derivatives is fundamentally governed by their interactions with protein targets. Computational docking and molecular dynamics simulations are powerful tools to analyze these interactions, which primarily include hydrogen bonds and hydrophobic contacts. mdpi.com

Weak intermolecular forces, such as hydrogen bonding and hydrophobic interactions, are critical for stabilizing ligands within the conformational environment of protein structures. bio-rad.com The isoquinoline nucleus and its substituents can engage in various non-covalent interactions. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in a protein's binding pocket. The aromatic rings are capable of forming π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein. The propoxy group introduces a flexible, lipophilic chain that can explore hydrophobic pockets within the binding site, contributing to binding affinity through van der Waals forces. plos.org

In silico studies on various isoquinoline derivatives have demonstrated their ability to bind effectively to a range of biological targets. For instance, docking studies of isoquinoline derivatives as inhibitors of the HER2 receptor and DNA showed binding free energies ranging from -6.59 to -9.76 kcal/mol, indicating stable interactions. inderscience.com Similarly, analyses of isoquinoline alkaloids against the main protease (Mpro) of SARS-CoV-2 revealed binding affinities greater than -6.0 kcal/mol, with some derivatives showing affinities as strong as -9.15 kcal/mol. mdpi.com These studies consistently highlight the importance of hydrogen bonds with polar residues and hydrophobic interactions with non-polar residues in determining the binding mode and affinity.

Visual analysis tools are often employed to detail these interactions. unpad.ac.id For a hypothetical interaction of this compound with a kinase active site, one could expect the isoquinoline nitrogen to form a hydrogen bond with a backbone amide proton of a hinge region residue, a common binding motif for kinase inhibitors. The bicyclic ring system would likely be involved in hydrophobic interactions with surrounding residues.

Table 1: Hypothetical Ligand-Protein Interactions for a this compound Derivative in a Kinase Binding Site This table is illustrative and based on common interaction patterns of similar heterocyclic compounds.

| Interacting Ligand Moiety | Protein Residue (Example) | Interaction Type |

|---|---|---|

| Isoquinoline Nitrogen | Valine (backbone NH) | Hydrogen Bond |

| Isoquinoline Aromatic Ring | Leucine | Hydrophobic (van der Waals) |

| Isoquinoline Aromatic Ring | Phenylalanine | π-π Stacking |

| Propoxy Chain | Isoleucine | Hydrophobic (van der Waals) |

In Silico Analysis of this compound Derivatives

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates its biological activity. nih.gov For this compound derivatives, the flexibility primarily arises from the propoxy chain. The orientation of this chain relative to the rigid isoquinoline ring system can be explored using computational methods.

Geometrical optimizations are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods. researchgate.net These calculations seek to find the lowest energy conformation (the global minimum) and other low-energy stable conformations (local minima) on the potential energy surface. researchgate.net For a molecule like this compound, the key dihedral angles to consider are those around the C-O bonds of the propoxy group. The rotation around the bond connecting the oxygen to the isoquinoline ring and the rotation around the O-CH2 bond of the propyl group will define the spatial arrangement of the alkyl chain.

Studies on related fused heterocyclic systems, such as tetrahydroisoquinoline derivatives, have utilized NMR spectroscopy combined with theoretical DFT calculations to determine the populations of different conformers in solution. researchgate.net Such analyses often reveal that the molecule exists in an equilibrium of a few preferred conformations. For this compound derivatives, the planarity of the isoquinoline ring is a dominant feature, while the propoxy group can adopt various staggered conformations to minimize steric hindrance. The most stable conformer would likely feature the propyl group extending away from the adjacent hydrogen at position 4 of the isoquinoline ring.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. arkat-usa.orgaip.org For a polyatomic molecule, the PES is a high-dimensional surface. By exploring the PES, one can identify stable isomers, transition states for conformational changes or reactions, and reaction pathways. researchgate.net

For this compound derivatives, PES scans can be performed by systematically varying key geometrical parameters, such as the dihedral angles of the propoxy group, and calculating the energy at each point. aip.org This allows for the mapping of the energy landscape associated with the substituent's flexibility. The minima on this surface correspond to the stable conformers identified through geometrical optimization. The energy barriers between these minima, which pass through transition states, determine the rate of interconversion between conformers. Studies on the photodissociation of the quinoline (B57606) cation have utilized PES calculations to map out complex fragmentation and isomerization pathways. aip.orgacs.org

Vibrational analysis, typically performed after a geometry optimization, calculates the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the normal modes of vibration (e.g., bond stretching, angle bending). This analysis serves two main purposes: first, to confirm that an optimized geometry is a true minimum (all real frequencies) or a transition state (one imaginary frequency), and second, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies for this compound would include characteristic modes for the isoquinoline ring C-H and C=C/C=N stretching, as well as modes for the C-O and C-C stretching and bending of the propoxy group.

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial components of pharmacokinetics. nih.gov Several molecular descriptors can be calculated to estimate these properties.

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, drug absorption. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. For drug candidates targeting the central nervous system (CNS), a TPSA of less than 90 Ų is often considered desirable.

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. It influences solubility, absorption, membrane permeability, and metabolic clearance. An optimal LogP value for oral drugs is often cited as being less than 5, as part of Lipinski's Rule of Five.

Number of Rotatable Bonds (nRotB) is a measure of molecular flexibility. A higher number of rotatable bonds can correlate with poor oral bioavailability due to the entropic penalty of freezing the conformation upon binding to a target. A value of 10 or less is generally preferred for drug-like molecules.

In silico analysis of various isoquinoline derivatives has been performed to assess their drug-likeness. nih.govresearchgate.net For example, a study on 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives used online tools to confirm that the designed compounds adhered to Lipinski's Rule of Five. nih.gov

For the parent compound, this compound, these parameters can be readily calculated.

Table 2: Predicted Pharmacokinetic-Relevant Parameters for this compound

| Parameter | Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | Influences diffusion and absorption (Lipinski's rule: <500) |

| Topological Polar Surface Area (TPSA) | 22.11 Ų | Predicts membrane permeability; low value suggests good CNS penetration potential. |

| LogP (octanol/water) | 3.15 | Measures lipophilicity; value is within the drug-like range (Lipinski's rule: <5). |

| Number of Rotatable Bonds | 3 | Indicates good molecular flexibility and oral bioavailability potential (Lipinski's rule: <10). |

| Hydrogen Bond Acceptors | 2 (N, O) | Influences solubility and binding (Lipinski's rule: <10). |

Note: Values are calculated estimates from computational models and may vary slightly between different software packages.

These calculated parameters suggest that the this compound scaffold possesses favorable drug-like properties, making it an attractive starting point for the development of new therapeutic agents.

Vi. Emerging Research Applications of the Isoquinoline Scaffold with Relevance to 5 Propoxyisoquinoline

Applications in Material Science Research

The unique electronic and photophysical properties of the isoquinoline (B145761) ring system have positioned it as a valuable building block in the field of material science. numberanalytics.com Researchers are exploring isoquinoline derivatives for the creation of advanced materials with novel functionalities. amerigoscientific.com The inherent aromaticity and tunable electronic nature of the scaffold are key to these applications. amerigoscientific.com

Isoquinoline-based polymers and copolymers have been investigated for their potential in developing conductive materials and optical materials. amerigoscientific.com The ability to modify the isoquinoline nucleus allows for the fine-tuning of electrical and optical properties. amerigoscientific.com Furthermore, the planar structure and conjugated π-system of certain isoquinoline derivatives make them particularly suitable for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net In this context, the propoxy group in 5-propoxyisoquinoline could modulate the electronic properties, potentially influencing the emission color or efficiency of an OLED device.

Another significant area of research is the use of isoquinoline derivatives as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are highly porous materials with extensive applications in gas storage, catalysis, and separation technologies. amerigoscientific.com The nitrogen atom in the isoquinoline ring can coordinate with metal ions, facilitating the construction of robust frameworks with specific pore sizes and chemical environments. amerigoscientific.com The nature of the substituent, such as the 5-propoxy group, could influence the framework's topology and surface properties.

Table 1: Applications of the Isoquinoline Scaffold in Material Science

| Research Area | Application of Isoquinoline Scaffold | Potential Relevance of this compound |

|---|---|---|

| Organic Electronics | Used as emitters and charge transport materials in Organic Light-Emitting Diodes (OLEDs). numberanalytics.com | The propoxy group could modify the electronic bandgap, affecting luminescence color and efficiency. |

| Conductive Polymers | Incorporated into polymer backbones to create materials with tailored electrical conductivity. amerigoscientific.com | The electron-donating nature of the propoxy group could enhance the conductivity of the resulting polymer. |

| Metal-Organic Frameworks (MOFs) | Employed as organic ligands to construct porous frameworks for gas storage and catalysis. amerigoscientific.com | The size and orientation of the propoxy group could influence the pore size and selectivity of the MOF. |

| Energy Storage | Investigated as potential electrode materials for advanced batteries and supercapacitors. numberanalytics.com | Could impact the material's redox potential and stability during charge-discharge cycles. |

Role as Biochemical Research Tools and Probes

The isoquinoline scaffold is increasingly being utilized in the development of sophisticated tools for biochemical research and bio-imaging. crimsonpublishers.com Its rigid structure provides a stable platform for the construction of fluorescent probes that can detect and visualize specific analytes within complex biological systems. crimsonpublishers.commdpi.com

A significant application is in the design of chemosensors for metal ions. For instance, isoquinoline derivatives have been engineered into fluorescent probes for the selective detection of ions such as Al³⁺ and Zn²⁺ in living cells. researchgate.netresearchgate.net These probes often work on principles like chelation-enhanced fluorescence (CHEF), where the binding of the target ion to the isoquinoline-based ligand triggers a measurable increase in fluorescence intensity. researchgate.net The specific substitution pattern on the isoquinoline ring, such as the 5-propoxy group, would be critical in tuning the probe's selectivity and sensitivity for a particular ion.

Furthermore, isoquinoline alkaloids have been used as the basis for developing tools to investigate complex biological systems, such as neuronal signaling. An isoquinoline alkaloid library was screened using voltage-sensor fluorescent probes to identify new blockers of voltage-gated Na⁺ (Naᵥ) channels, which are important therapeutic targets. nih.gov This highlights the utility of the isoquinoline scaffold in high-throughput screening campaigns to discover new molecular tools for studying ion channel function. Isoquinoline derivatives are also explored as photosensitizers, capable of generating reactive oxygen species like singlet oxygen upon irradiation, which can be used to study oxidative stress or for photodynamic applications in a research context. nih.gov

Table 2: Isoquinoline-Based Biochemical Research Tools

| Research Tool | Description | Mechanism/Target | Example from Research |

|---|---|---|---|

| Fluorescent Ion Probes | Designed to selectively bind to specific metal ions, resulting in a change in fluorescence for detection and imaging. researchgate.net | Chelation-Enhanced Fluorescence (CHEF); Photo-induced Electron Transfer (PET). researchgate.net | A naphthalimide-appended isoquinoline Schiff base was developed for the specific detection of Al³⁺ ions in living cells. researchgate.net |

| Voltage-Gated Channel Blockers | Used to study the function and pharmacology of ion channels, such as sodium channels. nih.gov | Direct blocking of the ion channel pore or allosteric modulation. nih.gov | An isoquinoline alkaloid library was screened to find novel blockers of Naᵥ channels. nih.gov |

| Photosensitizers | Compounds that produce reactive oxygen species upon exposure to light, used to induce and study oxidative damage. nih.gov | Intersystem crossing to a triplet state, followed by energy transfer to molecular oxygen. nih.gov | Oxoisoaporphine alkaloids (a type of isoquinoline alkaloid) were identified as efficient photosensitizers for singlet oxygen production. nih.gov |

Development of Prodrug Strategies for Enhanced Research Delivery and Bioavailability

In the context of research, ensuring that a compound reaches its biological target in a sufficient concentration is crucial for obtaining reliable data. However, many promising compounds, including certain isoquinoline derivatives, exhibit poor physicochemical properties, such as low solubility or limited ability to cross cell membranes, which hampers their research application. ontosight.ainih.gov To overcome these limitations, prodrug strategies are being explored for the isoquinoline scaffold. jrespharm.com

A prodrug is a chemically modified, inactive or less active version of a parent compound, which is designed to undergo enzymatic or chemical transformation in the biological system to release the active molecule. researchgate.net This approach can be used to enhance properties like solubility, stability, and membrane permeability, thereby improving bioavailability. jrespharm.comresearchgate.net For the isoquinoline scaffold, derivatization is a key strategy to improve the bioavailability and toxicity profile of natural alkaloids, avoiding the need for complex total synthesis. jrespharm.com

While specific prodrug strategies for this compound are not detailed in the literature, general principles can be applied. For example, the introduction of certain functional groups can modulate a molecule's lipophilicity, a critical factor for cell membrane passage. The presence of a methoxy (B1213986) group, which is structurally similar to the propoxy group of this compound, has been suggested to contribute positively to a compound's solubility and bioavailability. ontosight.ai Therefore, the inherent propoxy group might already confer some favorable properties, or it could be a site for further modification in a prodrug design. Research into bivalent Smac mimetics, which include isoquinoline derivatives, has highlighted the challenge of high molecular weight leading to low oral bioavailability, reinforcing the need for smaller, more efficient molecules or clever prodrug designs for research and therapeutic development. nih.gov

Q & A

Basic: What are the recommended safety protocols for handling 5-Propoxyisoquinoline in laboratory settings?

Methodological Answer:

- Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Storage: Store in a cool, dry place away from oxidizers. Ensure containers are tightly sealed to prevent degradation or moisture absorption .

- Spill Management: Use inert absorbents (e.g., sand) for solid spills. Avoid water to prevent environmental contamination .

Basic: Which analytical techniques are most effective for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify molecular structure and identify functional groups (e.g., propoxy substituents) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity by comparing retention times with standards. Optimize mobile phase (e.g., acetonitrile/water) for resolution .

- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) .

Advanced: How can researchers resolve contradictory data in studies investigating this compound’s bioactivity?

Methodological Answer:

- Replicate Experiments: Conduct independent trials under standardized conditions (e.g., pH, temperature) to rule out procedural variability .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, impurities). Use tools like ANOVA to assess significance .

- Cross-Validation: Compare results with alternative assays (e.g., enzymatic vs. cell-based assays) to confirm mechanism-specific effects .

Advanced: What computational strategies can predict the reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations: Model solvation effects and ligand-protein interactions to assess binding affinity .

- Hybrid QM/MM Approaches: Combine quantum mechanics for reactive sites and molecular mechanics for bulk solvent effects .

Basic: How should researchers design a literature review to identify gaps in this compound research?

Methodological Answer:

- Framework Application: Use PICO (Population: compound class; Intervention: synthetic/biological applications; Comparison: analogs; Outcome: efficacy/stability) to structure searches .

- Database Selection: Prioritize PubMed, SciFinder, and Web of Science for interdisciplinary coverage. Filter by publication date (e.g., last 10 years) .

- Gap Analysis: Tabulate existing studies by focus (e.g., synthesis vs. pharmacology) to highlight underexplored areas like metabolic pathways .

Advanced: What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed Protocols: Document reaction parameters (e.g., stoichiometry, catalyst loading) using platforms like Chemotion ELN for transparency .

- Batch Consistency: Control precursor purity (≥95%) and solvent drying (e.g., molecular sieves for anhydrous conditions) .

- Open Data: Share raw NMR/MS files via repositories like Zenodo to enable peer validation .

Basic: What physicochemical properties of this compound are critical for reaction optimization?

Methodological Answer:

- Solubility: Test in polar (DMSO) vs. nonpolar (toluene) solvents to guide reaction medium selection .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .

- pKa Estimation: Use UV-Vis spectroscopy in buffered solutions to assess protonation states affecting reactivity .

Advanced: How can mixed-methods approaches elucidate both chemical and pharmacological properties of this compound?

Methodological Answer:

- Quantitative-Quantitative Integration: Pair synthetic yield optimization (DOE methods) with high-throughput screening (HTS) for bioactivity .

- Triangulation: Validate computational docking predictions (e.g., AutoDock Vina) with in vitro kinase inhibition assays .

- Ethical Alignment: Follow FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) to balance innovation with safety .

Basic: What statistical tools are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Error Propagation: Calculate confidence intervals for IC values via bootstrap resampling .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points from dose curves .

Advanced: How can researchers mitigate threats to validity in mechanistic studies of this compound?

Methodological Answer:

- Internal Validity: Use positive/negative controls (e.g., known inhibitors) to confirm assay specificity .

- External Validity: Test compounds across multiple cell lines (e.g., HEK293 vs. HepG2) to assess generalizability .

- Construct Validity: Validate biomarkers (e.g., phosphorylation levels) via Western blotting alongside activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.